![molecular formula C21H27BO3 B6293417 2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2412496-29-6](/img/structure/B6293417.png)
2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BEDT-TTF, is a molecule of interest in the field of organic chemistry due to its unique structure and properties. BEDT-TTF is a conjugated organic molecule comprised of a central core of two benzene rings connected by a single oxygen atom, with two ethyl groups and a benzyloxy group attached to the central core. This molecule exhibits a wide range of properties, including high electrical conductivity, optical transparency, and thermal stability, making it a promising material for use in a variety of scientific applications.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It is successful due to its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Benzylic Substitution
The compound can undergo reactions at the benzylic position . These reactions can include free radical bromination and nucleophilic substitution . The benzylic position is particularly reactive due to the stability of the resulting benzyl radical or cation .
Synthesis of Benzimidazole Derivatives
The compound can potentially be used in the synthesis of 2-(substituted-phenyl) benzimidazole derivatives . Benzimidazole derivatives have a wide range of applications in medicinal chemistry .
p-Methoxybenzylation of Hydroxy Group
This compound can be used for p-methoxybenzylation of the hydroxy group under acidic conditions . This reaction is useful in the synthesis of various organic compounds .
Preparation of Benzyl Ethers and Esters
The compound can be used in the preparation of benzyl ethers and esters . These reactions are important in the field of synthetic organic chemistry .
Free Radical Substitution
The compound can undergo free radical substitution reactions . These reactions are useful in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
Similar compounds such as boron reagents are widely used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is a powerful tool for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of this compound is likely related to its role in the Suzuki–Miyaura cross-coupling reaction. In this reaction, the boron compound acts as a nucleophile, transferring an organic group to a palladium complex . This reaction is facilitated by the presence of a base and a suitable solvent .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, plays a crucial role in the synthesis of various biologically active compounds . These compounds can affect a wide range of biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
The properties of similar compounds can be tailored for application under specific conditions in suzuki–miyaura cross-coupling reactions , which suggests that the pharmacokinetic properties of this compound might also be adjustable.
Result of Action
The products of suzuki–miyaura cross-coupling reactions, in which similar compounds are involved, can have a wide range of effects, depending on their specific structures and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are involved, requires the presence of a base and a suitable solvent . The reaction is also influenced by temperature and the nature of the palladium catalyst .
properties
IUPAC Name |
2-(2-ethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-6-17-14-18(23-15-16-10-8-7-9-11-16)12-13-19(17)22-24-20(2,3)21(4,5)25-22/h7-14H,6,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPDDTOIPKRVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
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